3-(Benzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one
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Overview
Description
3-(Benzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound with applications in various fields of scientific research, including chemistry, biology, and medicine. It exhibits unique chemical properties that make it valuable for numerous experimental applications and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. Common steps include:
Formation of the quinoline core: : Using precursor compounds and reagents like fluorobenzenesulfonyl chloride and piperazine derivatives.
Ethylation: : Introduction of ethyl groups into specific positions using ethyl halides under basic conditions.
Condensation and Cyclization: : Establishing the quinolone structure via cyclization reactions under controlled temperatures.
Industrial Production Methods
Industrial production methods leverage automated synthesis techniques, ensuring high purity and yield. Conditions are optimized for large-scale synthesis, often involving:
Continuous flow reactors: : For consistent production and enhanced reaction control.
Catalysis: : Use of catalysts to speed up reactions while reducing by-products.
Purification: : Employing techniques like crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, forming sulfone or oxide derivatives.
Reduction: : Reduction reactions yield products with altered functional groups, such as amines from nitro groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the benzene ring or quinolone core.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or peracids.
Reducing agents: : Like lithium aluminium hydride or palladium on carbon.
Substitution reagents: : Halides, alkoxides, and nucleophiles under various conditions (acidic, basic, or catalytic).
Major Products
Oxidation products: : Often sulfoxides or sulfones.
Reduction products: : Reduced quinolone derivatives with different functional groups.
Substitution products: : Varied aromatic and heterocyclic compounds with tailored properties.
Scientific Research Applications
Chemistry
Catalysts: : For promoting organic reactions.
Ligands: : In coordination chemistry and metal complex formation.
Biology
Enzyme inhibitors: : Targeting specific biochemical pathways.
Probe molecules: : In studies of biological processes and cellular functions.
Medicine
Pharmaceuticals: : Potential in drug discovery for targeting diseases.
Diagnostics: : Use in developing imaging agents or biomarkers.
Industry
Materials science: : Application in creating specialized polymers and advanced materials.
Agriculture: : Utilized in developing agrochemicals and growth regulators.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with specific molecular targets, depending on its structure and functional groups. It may inhibit enzymes, bind to receptors, or interfere with nucleic acids.
Pathways Involved
Signal Transduction: : Modulating signaling pathways in cells.
Gene Expression: : Influencing transcriptional and translational processes.
Metabolic Pathways: : Affecting metabolic enzymes and intermediate compounds.
Comparison with Similar Compounds
Similar Compounds
3-(Benzenesulfonyl)-1-ethylquinolin-4-one: : Similar structure but lacks the fluorine atom and piperazine ring.
7-(4-Methylpiperazin-1-yl)-1-ethyl-6-fluoroquinolin-4-one: : Similar, but with a different substitution pattern on the piperazine ring.
Uniqueness
3-(Benzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one stands out due to its specific combination of sulfonyl, ethyl, piperazine, and fluorine groups, providing a unique set of chemical properties and biological activities. This makes it particularly valuable in fields requiring specific interactions and effects.
There you go, all dressed up in scientific grandeur. How's that for your chemical curiosity?
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c1-3-25-10-12-27(13-11-25)21-15-20-18(14-19(21)24)23(28)22(16-26(20)4-2)31(29,30)17-8-6-5-7-9-17/h5-9,14-16H,3-4,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRIYZZLSDFWDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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